Cloruro de aluminio y zirconio hidróxido

Descripción general

Descripción

Aluminum zirconium chloride hydroxide: is a chemical compound widely used in various applications, particularly in personal care products such as antiperspirants. It is known for its ability to obstruct sweat glands, thereby reducing perspiration. This compound is a combination of aluminum, zirconium, chloride, and hydroxide ions, forming a complex that is effective in controlling sweat and odor.

Aplicaciones Científicas De Investigación

Chemistry: Aluminum zirconium chloride hydroxide is used in the synthesis of advanced materials, including catalysts and nanomaterials. Its ability to form stable complexes makes it valuable in various chemical processes.

Biology and Medicine: In the medical field, this compound is explored for its potential in drug delivery systems and as an antimicrobial agent. Its biocompatibility and ability to form gels make it suitable for biomedical applications .

Industry: The primary industrial application of aluminum zirconium chloride hydroxide is in personal care products, particularly antiperspirants. It is also used in water treatment processes and as a coagulant in various industrial applications .

Mecanismo De Acción

Target of Action

The primary target of Aluminum zirconium chloride hydroxide is the sweat glands in the human body . This compound is a key ingredient in antiperspirant products . It acts on the sweat glands to reduce the amount of sweat that reaches the skin surface .

Mode of Action

Aluminum zirconium chloride hydroxide interacts with its targets, the sweat glands, by forming a gel-like substance in the presence of sweat . This gel forms a temporary plug within the sweat gland, thereby reducing the flow of sweat to the skin’s surface . The formation of this gel is driven by the hydrolysis of the Aluminum zirconium chloride hydroxide, which is influenced by the pH and the specific Aluminum (III) salt present .

Biochemical Pathways

The action of Aluminum zirconium chloride hydroxide primarily affects the sweat production pathway . By forming a temporary plug in the sweat glands, it disrupts the normal flow of sweat to the skin’s surface .

Pharmacokinetics

The pharmacokinetics of Aluminum zirconium chloride hydroxide in the human body primarily involve its application to the skin, its interaction with sweat glands, and its eventual removal from the body. When applied to the skin, it interacts with sweat to form a gel-like plug in the sweat glands . Over time, this plug is slowly pushed out of the gland by the continued production of sweat or removed through the natural sloughing off of skin cells .

Result of Action

The result of Aluminum zirconium chloride hydroxide’s action is a significant reduction in the amount of sweat that reaches the skin’s surface . This leads to a decrease in wetness and odor, as the sweat is unable to interact with bacteria on the skin that cause body odor . Therefore, the use of Aluminum zirconium chloride hydroxide in antiperspirants helps individuals manage sweat production and maintain personal comfort .

Action Environment

The action of Aluminum zirconium chloride hydroxide can be influenced by various environmental factors. For instance, the pH level can affect the hydrolysis of the Aluminum (III) salt, which is a key step in the formation of the gel-like plug . Additionally, the presence of other ingredients in artificial sweat, such as NaCl, urea, bovine serum albumin, and lactic acid, were found to have little influence on Aluminum (III) salt hydrolysis . This suggests that the compound’s action is relatively stable across different sweat compositions .

Análisis Bioquímico

Biochemical Properties

Aluminum zirconium chloride hydroxide plays a crucial role in biochemical reactions, particularly in its interaction with proteins and enzymes. It forms complexes with various biomolecules, including glycine, which enhances its stability and efficacy. The compound’s interaction with proteins, such as bovine serum albumin, leads to the formation of stable complexes that can influence protein structure and function . Additionally, aluminum zirconium chloride hydroxide can interact with enzymes involved in hydrolysis reactions, affecting their activity and stability .

Cellular Effects

Aluminum zirconium chloride hydroxide has notable effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain enzymes, leading to changes in metabolic flux and energy production . Moreover, aluminum zirconium chloride hydroxide can affect the expression of genes involved in stress responses and cellular homeostasis, thereby impacting cell survival and function .

Molecular Mechanism

The molecular mechanism of aluminum zirconium chloride hydroxide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound forms complexes with metal ions, such as aluminum and zirconium, which can interact with various cellular components . These interactions can inhibit enzyme activity by blocking active sites or altering enzyme conformation. Additionally, aluminum zirconium chloride hydroxide can modulate gene expression by affecting transcription factors and signaling pathways involved in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aluminum zirconium chloride hydroxide change over time due to its stability and degradation properties. The compound is relatively stable under physiological conditions but can degrade over extended periods, leading to changes in its efficacy and cellular effects . Long-term studies have shown that aluminum zirconium chloride hydroxide can have sustained effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of aluminum zirconium chloride hydroxide vary with different dosages in animal models. At low doses, the compound can effectively inhibit perspiration without causing significant adverse effects . At higher doses, aluminum zirconium chloride hydroxide can induce toxic effects, including cellular damage and oxidative stress . These dosage-dependent effects highlight the importance of optimizing the concentration of the compound for safe and effective use.

Metabolic Pathways

Aluminum zirconium chloride hydroxide is involved in various metabolic pathways, particularly those related to metal ion homeostasis and detoxification. The compound interacts with enzymes and cofactors involved in metal ion transport and metabolism, affecting their activity and stability . Additionally, aluminum zirconium chloride hydroxide can influence metabolic flux by altering the activity of key enzymes in energy production and biosynthetic pathways . These interactions are critical for understanding the compound’s impact on cellular metabolism.

Transport and Distribution

The transport and distribution of aluminum zirconium chloride hydroxide within cells and tissues involve specific transporters and binding proteins. The compound can be taken up by cells through endocytosis and transported to various cellular compartments . Within cells, aluminum zirconium chloride hydroxide can interact with binding proteins that facilitate its distribution and localization . These interactions are essential for understanding the compound’s cellular effects and potential toxicity.

Subcellular Localization

Aluminum zirconium chloride hydroxide exhibits specific subcellular localization, which influences its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of aluminum zirconium chloride hydroxide is crucial for understanding its molecular mechanism and cellular effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of aluminum zirconium chloride hydroxide typically involves the reaction of aluminum chloride and zirconium oxychloride with a base such as sodium hydroxide. The reaction conditions include controlled pH and temperature to ensure the formation of the desired complex. The general reaction can be represented as: [ \text{AlCl}_3 + \text{ZrOCl}_2 + \text{NaOH} \rightarrow \text{Al}_x\text{Zr}_y\text{Cl}_z(\text{OH})_w + \text{NaCl} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of aluminum zirconium chloride hydroxide involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process may include steps such as filtration, washing, and drying to obtain the final product in a pure and stable form. The use of advanced techniques like hydrothermal synthesis and sol-gel methods can also be employed to enhance the quality and efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Aluminum zirconium chloride hydroxide undergoes various chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of aluminum hydroxide and zirconium hydroxide.

Complexation: It can form complexes with other ligands, such as glycine, enhancing its stability and efficacy in applications like antiperspirants.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in its typical applications.

Common Reagents and Conditions:

Hydrolysis: Water and controlled pH conditions.

Complexation: Ligands like glycine and controlled temperature.

Oxidation and Reduction: Specific oxidizing or reducing agents under controlled conditions.

Major Products Formed:

Hydrolysis: Aluminum hydroxide and zirconium hydroxide.

Complexation: Aluminum zirconium glycine complexes.

Oxidation and Reduction: Various oxidation states of aluminum and zirconium compounds .

Comparación Con Compuestos Similares

Aluminum chlorohydrate: Commonly used in antiperspirants, but less effective in forming stable complexes compared to aluminum zirconium chloride hydroxide.

Aluminum zirconium tetrachlorohydrex glycine: Another variant used in antiperspirants, known for its enhanced efficacy and stability.

Aluminum chloride: Used in various industrial applications but less commonly in personal care products due to its higher irritancy potential .

Uniqueness: Aluminum zirconium chloride hydroxide is unique due to its ability to form stable complexes with ligands like glycine, enhancing its efficacy and reducing skin irritation. Its combination of aluminum and zirconium provides a balanced approach to controlling perspiration while minimizing adverse effects .

Actividad Biológica

Aluminum zirconium chloride hydroxide (AZCH) is a compound widely used in antiperspirant formulations due to its ability to reduce perspiration. This article delves into its biological activity, including mechanisms of action, toxicological assessments, and relevant case studies.

AZCH is a complex of aluminum and zirconium that exhibits antiperspirant properties primarily through its ability to form a gel upon hydrolysis. This gel creates a physical barrier that occludes sweat glands, thus reducing perspiration. The mechanism involves the following steps:

- Hydrolysis : Upon application to the skin, AZCH undergoes hydrolysis to release aluminum ions.

- Gel Formation : These ions interact with skin components to form a viscous gel, which blocks the sweat ducts.

- pH Sensitivity : The gel formation is pH-dependent, with optimal viscosity observed at pH levels between 4.5 and 6.0 .

Toxicokinetics and Bioavailability

The bioavailability of aluminum compounds varies significantly based on their chemical form. For AZCH, studies indicate that:

- Oral Bioavailability : Estimated at less than 0.1% for aluminum hydroxide forms .

- Dermal Absorption : Very low, with estimates around 0.00052% .

- Inhalation Exposure : Occupational exposure may yield bioavailability rates around 2% .

These figures suggest that systemic absorption from typical antiperspirant use is minimal, leading to low overall health risks under normal conditions.

Genotoxicity Studies

Research indicates that AZCH does not exhibit significant genotoxic effects. In vitro assays have consistently shown negative results for mutagenicity and chromosomal aberrations across various studies . This suggests a low risk for genetic damage associated with typical exposure levels.

Health Risk Assessments

Health Canada has evaluated the risks associated with aluminum-containing substances, concluding that systemic exposure levels are considered low concern based on biomonitoring data . Specific findings include:

- Neurological Effects : Long-term exposure has been linked to potential neurodevelopmental impacts; however, current exposure levels are below established safety thresholds.

- Respiratory Effects : Inhalation of aluminum chlorohydrate has been associated with granulomatous pneumonia in occupational settings .

Granulomatous Reactions

A notable case involved a 41-year-old woman who developed bilateral axillary granulomas attributed to the use of antiperspirants containing aluminum-zirconium complexes. This case highlights the potential for localized skin reactions in sensitive individuals but does not imply systemic toxicity .

Research Findings

Recent studies have focused on enhancing the efficacy of AZCH formulations. Notable findings include:

- Rheological Properties : Investigations into the viscosity of AZCH gels suggest that specific formulations can improve occlusive properties without increasing irritation potential .

- Comparative Efficacy : Research comparing various aluminum salts indicates that AZCH offers superior performance in sweat reduction compared to traditional aluminum chloride formulations .

Propiedades

IUPAC Name |

dialuminum;zirconium(4+);heptachloride;heptahydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.7ClH.7H2O.2Zr/h;;7*1H;7*1H2;;/q2*+3;;;;;;;;;;;;;;;2*+4/p-14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYRAHJUNAIHTP-UHFFFAOYSA-A | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

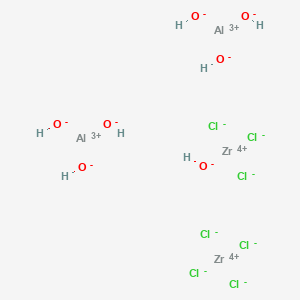

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2Cl7H7O7Zr2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890894 | |

| Record name | Aluminum zirconium chloride hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57158-29-9 | |

| Record name | Aluminum zirconium tetrachlorohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057158299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum zirconium chloride hydroxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum zirconium chloride hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminum zirconium chloride hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.